2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
Description
2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a 4-bromobenzyl sulfanyl group at position 2 and a 1-methylpyrrole substituent at position 3. The 1,3,4-oxadiazole core is a five-membered heterocycle known for its stability and diverse biological activities, including antimicrobial, anti-inflammatory, and plant resistance-enhancing properties .
Synthetically, this compound can be derived via cyclization of thioacetohydrazide intermediates or by reacting preformed oxadiazole scaffolds with appropriate amines or halides. For example, analogous compounds like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are synthesized by reacting hydrazides with carboxylic acids in phosphorus oxychloride, followed by functionalization . Characterization typically involves NMR, HRMS, and IR spectroscopy to confirm structure and purity .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(1-methylpyrrol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-18-8-2-3-12(18)13-16-17-14(19-13)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBDRAVXQNFDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CAS: 477856-63-6) belongs to the oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects supported by various studies.
- Molecular Formula : C14H12BrN3OS
- Molar Mass : 350.23 g/mol
- Boiling Point : Approximately 501.3 °C
- Density : 1.55 g/cm³
Biological Activity Overview
Recent studies have highlighted the promising biological activities of oxadiazole derivatives, including those similar to 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole. The following sections detail specific activities observed in various studies.
Anticancer Activity
A significant focus has been on the anticancer properties of oxadiazole derivatives. The compound has shown potential against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| HCT-116 (Colorectal Cancer) | Not specified |
In a study evaluating a library of oxadiazole derivatives, it was found that certain compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 and HeLa. The mechanism of action involved the inhibition of topoisomerase I activity, which was supported by molecular docking studies .
Apoptosis Induction
Flow cytometry assays indicated that oxadiazole derivatives could induce apoptosis in cancer cells. For instance, compounds similar to 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole were shown to increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies have demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains:
The compound's structural modifications are believed to enhance its interaction with microbial targets, thereby improving its efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that some compounds had significant cytotoxic effects on cancer cell lines .
- Mechanistic Insights : Another study focused on the molecular docking of oxadiazoles with topoisomerase I, revealing strong binding affinities that correlate with their cytotoxic activities against cancer cells .
Comparison with Similar Compounds
Key Observations :
Antibacterial and Plant Resistance Effects
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ():
- Demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), reducing rice bacterial leaf blight by 64–86% via inhibition of exopolysaccharide (EPS) biosynthesis genes (gumB, gumG) .
- Enhanced chlorophyll retention (vs. commercial agents) and upregulated plant defense enzymes (SOD, POD) .
- However, the absence of a fluorophenyl group might reduce specificity for Xoo targets .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, pyrrole-CH₃), δ 4.62 (s, 2H, -SCH₂-), δ 7.2–7.8 (m, Ar-H) | |
| HRMS | [M+H]⁺ = 417.04 (C₁₉H₁₇BrN₄OS) |
Q. Table 2: Fungicidal Activity of Structural Analogues
| Compound | Substituent | Inhibition (%) at 50 μg/mL (S. sclerotiorum) |
|---|---|---|
| 5g | 4-Bromobenzyl | 78 |
| 5e | 3-Chlorobenzyl | 65 |
| 5a | Benzyl | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
